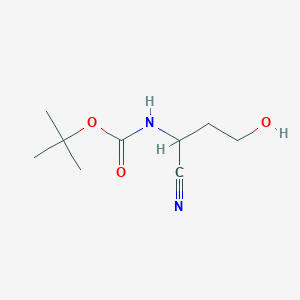
tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate: is a chemical compound with the molecular formula C10H18N2O3. It is commonly used in organic synthesis and research due to its unique structural properties, which include a tert-butyl group, a cyano group, and a hydroxypropyl group. This compound is often employed as a reagent in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxypropyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of tert-butyl N-(1-cyano-3-oxopropyl)carbamate.
Reduction: Formation of tert-butyl N-(1-amino-3-hydroxypropyl)carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. It serves as a protecting group for amines and alcohols during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic assays .
Medicine: Its unique structure allows for targeted delivery and controlled release of therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the hydroxy group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
- tert-butyl N-(3-hydroxypropyl)carbamate
- tert-butyl N-(3-aminopropyl)carbamate
- tert-butyl N-(3-cyanopropyl)carbamate
Uniqueness: tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate is unique due to the presence of both a cyano and a hydroxy group on the same carbon chain. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group .
Properties
IUPAC Name |
tert-butyl N-(1-cyano-3-hydroxypropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-7(6-10)4-5-12/h7,12H,4-5H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGHYTVOBKLBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate](/img/structure/B13901875.png)
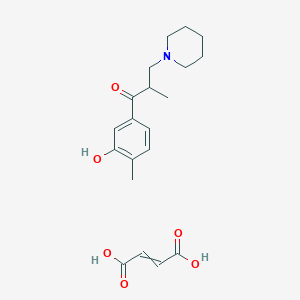
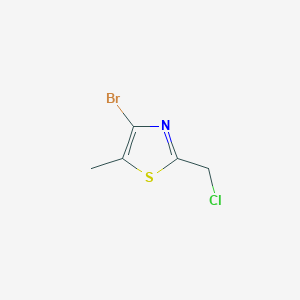
![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)
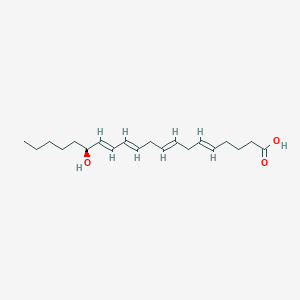
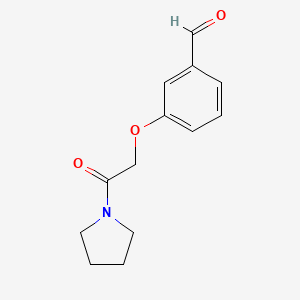
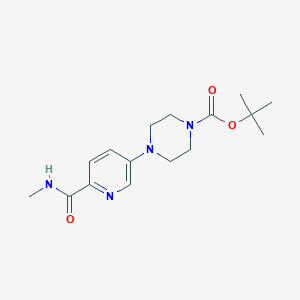
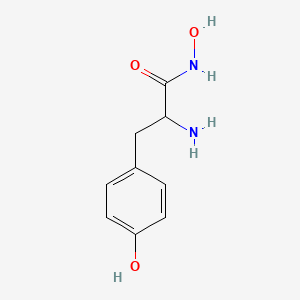
![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)

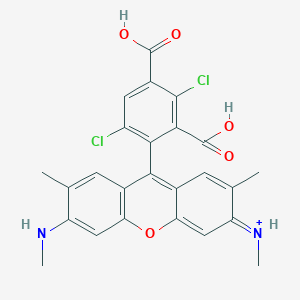
![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)
